
Galantamine hydrobromide
Vue d'ensemble
Description
Galantamine hydrobromide (C₁₇H₂₁NO₃·HBr) is a tertiary alkaloid derived from plant sources, notably Galanthus species, and is synthetically produced for clinical use. It is approved by the FDA for treating mild-to-moderate Alzheimer’s disease (AD) due to its dual mechanism of action: reversible inhibition of acetylcholinesterase (AChE) and allosteric modulation of nicotinic acetylcholine receptors (nAChRs) . This dual activity enhances cholinergic neurotransmission by increasing synaptic acetylcholine levels and potentiating nicotinic receptor signaling, which is critical for cognitive function . Pharmacokinetically, it exhibits linear elimination kinetics, a half-life of ~7 hours, and bioavailability of 80–100%, with metabolism primarily via CYP2D6 and CYP3A4 enzymes .
Its therapeutic efficacy is dose-dependent (16–24 mg/day), with clinical trials demonstrating sustained cognitive and functional benefits over 6–12 months . Notably, this compound also exhibits pH-dependent solubility, being freely soluble in alkaline conditions (pH >7) but poorly soluble in acidic environments (pH 1.2), which influences its formulation design .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromhydrate de galanthamine implique généralement l'extraction de la galanthamine à partir de sources végétales, suivie de sa conversion en sel de bromhydrate. Une méthode courante consiste à précipiter le bromhydrate de galanthamine à partir d'un mélange d'alcaloïdes obtenu à partir de la famille des Amaryllidaceae . Le procédé implique le traitement du bromhydrate avec un alcali, suivi d'une extraction et d'une cristallisation à l'aide de solvants tels que le n-butyle, l'isobutyle, le sec-butyle ou le t-butyle .
Méthodes de production industrielle
La production industrielle de bromhydrate de galanthamine implique souvent une extraction à grande échelle à partir de matières végétales, suivie d'une purification et d'une cristallisation. Le processus peut inclure l'utilisation de divers solvants et réactifs pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Thermal Decomposition Behavior
Thermogravimetric analysis (TGA) reveals three-stage decomposition under nitrogen at 10 K min⁻¹ heating rate :
Stage | Temperature Range (K) | Mass Loss (%) | Key Bond Breakages | Major Products |
---|---|---|---|---|
1 | 518.25–560.75 | 9.07 | C5-C15, O16-C13, O15-C10 | H₂O |
2 | 563.25–650.75 | 47.41 | C9-C10, C9-C11, N18-C17/C20 | CO₂, NH₃, alcohols |
3 | 653.25–843.25 | 18.57 | C6-O7, C4-C9 | CO₂, residual carbon |
Mechanistic insights :
-
Stage 1 : Three-dimensional diffusion controls the process, following the Jander equation with activation energy .
-
Stage 2 : Hydrobromic acid dissociation occurs, accompanied by aromatic ring fragmentation (FTIR confirms CO₂ at 2,337 cm⁻¹ and NH₃ at 3,627 cm⁻¹) .
-
Stage 3 : Carbonization dominates, producing CO₂ (2,305–2,362 cm⁻¹) and H₂O .
Metabolic Reactions
Galanthamine hydrobromide undergoes extensive hepatic metabolism (>75%) via :
Pathway | Enzymes Involved | Major Metabolites | Pharmacological Activity |
---|---|---|---|
O-Demethylation | CYP2D6 | O-Desmethyl-galantamine | Inactive |
N-Oxidation | CYP3A4 | Galantamine-N-oxide | Inactive |
Glucuronidation | UGTs | Galantamine glucuronide | Inactive |
Epimerization | Non-enzymatic | Epigalantamine | Inactive |
Kinetic parameters :
Stability Under Stress Conditions
Forced degradation studies show :
Condition | Degradation Observed? | Kinetics | Major Degradation Products |
---|---|---|---|
Acidic (0.1M HCl) | Yes | First-order | Epigalantamine, unknown polar compounds |
Oxidative (H₂O₂) | Yes | Two-phase | Galantamine-N-oxide |
Photolytic | Yes | First-order | Isomeric byproducts |
Alkaline (0.1M NaOH) | No | – | – |
Chromatographic validation : A reverse-phase HPLC method resolves degradation products with RSD <2% for precision .
Key Reaction Schemes
-
Stage 1: Cleavage of ether linkages → H₂O release.
-
Stage 2: Aromatic ring breakdown → CO₂/NH₃ formation.
-
Stage 3: Carbon backbone fragmentation → Residual char.
-
Competitive CYP2D6/CYP3A4 oxidation → Inactive O/N-derivatives.
-
Glucuronidation enhances renal excretion.
Applications De Recherche Scientifique
Cognitive Enhancement in Neurodegenerative Diseases
Alzheimer's Disease Treatment
Galantamine hydrobromide is recognized for its efficacy in improving cognitive function in patients with Alzheimer's disease. It enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Clinical studies have demonstrated that patients receiving galantamine show significant improvements in cognitive scores compared to placebo groups .
Mechanism of Action
The mechanism involves competitive inhibition of acetylcholinesterase, which prolongs the action of acetylcholine at synaptic clefts. Additionally, galantamine modulates nicotinic receptors, contributing to its cognitive-enhancing effects .
Potential Applications in Other Cognitive Disorders
Vascular Dementia
Research indicates that galantamine may also benefit patients with vascular dementia. A study highlighted its potential to improve cognitive function and daily living activities among these patients, suggesting broader applicability beyond Alzheimer's disease .
Post-Stroke Cognitive Impairment
Recent investigations have explored the use of galantamine in treating cognitive impairment following stroke. The drug's neuroprotective properties may help mitigate cognitive decline associated with vascular injuries .
Enhanced Drug Delivery Systems
Nanoparticle Formulations
Innovative research has focused on enhancing the delivery of galantamine using solid-lipid nanoparticles (SLNs). These formulations aim to improve bioavailability and targeted delivery to the brain, potentially increasing therapeutic efficacy while reducing side effects associated with systemic administration .
Formulation Type | Benefits | Challenges |
---|---|---|
Solid-Lipid Nanoparticles | Improved brain delivery | Stability and manufacturing complexity |
Combination Therapies
Galantamine has been studied in combination with other agents to enhance therapeutic outcomes. For instance, studies suggest that combining galantamine with quercetin may provide synergistic effects against cognitive decline, indicating its potential role in multi-drug regimens for neuroprotection .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness of this compound:
- Study on Alzheimer's Patients : A double-blind study involving 400 patients showed that those treated with galantamine experienced a slower progression of symptoms compared to those receiving placebo, with significant differences observed in cognitive assessments over a 6-month period .
- Vascular Dementia Trial : In a randomized controlled trial involving vascular dementia patients, participants receiving galantamine exhibited notable improvements in memory and executive functions compared to controls, reinforcing its potential utility in non-Alzheimer's dementias .
Safety Profile and Side Effects
While generally well-tolerated, galantamine can cause cholinergic side effects such as nausea, vomiting, and diarrhea. Monitoring is essential during treatment initiation and dose adjustments to mitigate these effects .
Mécanisme D'action
Galanthamine hydrobromide works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft . By blocking this enzyme, galanthamine increases the levels of acetylcholine, enhancing cholinergic neuron function and signaling . Additionally, galanthamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting its effects on neurotransmission .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
Galantamine vs. Galantamine Hydrobromide
- Structural Differences: Galantamine (free base) contains an enolic hydroxyl (-OH) group, while its hydrobromide salt features a quaternary ammonium group (positively charged nitrogen) due to protonation .
- Antioxidant Activity : The hydrobromide form demonstrates significantly stronger radical scavenging activity (C₅₀ values: 15 ± 2 µM for •O₂⁻, 25 ± 4 µM for HOCl, 83 ± 12 µM for •OH) compared to the free base, attributed to enhanced charge distribution and coordination symmetry .
- Solubility : this compound’s solubility in aqueous systems (e.g., pH 1.2 SGF) is critical for oral bioavailability, whereas the free base requires alkaline conditions for dissolution .
Galantamine vs. Narwedine
- Structural Differences: Narwedine replaces the enolic -OH group of galantamine with a carbonyl group (C=O), eliminating its antioxidant capacity .
- Pharmacological Impact: Narwedine and its hydrobromide salt lack radical scavenging activity due to the absence of the enol group, underscoring the necessity of this moiety for antioxidant effects .
This compound vs. Narwedine Hydrobromide
- While both are quaternary ammonium salts, only this compound retains antioxidant activity, as narwedine hydrobromide’s carbonyl group disrupts radical interaction .
Antioxidant Properties
Compound | C₅₀ (µM) for •O₂⁻ | C₅₀ (µM) for HOCl | C₅₀ (µM) for •OH | Key Functional Group |
---|---|---|---|---|
Galantamine HBr | 15 ± 2 | 25 ± 4 | 83 ± 12 | Enolic -OH + Quaternary N⁺ |
Galantamine | 20 ± 3 | 30 ± 5 | 90 ± 15 | Enolic -OH |
Narwedine HBr | No activity | No activity | No activity | Carbonyl (C=O) |
Narwedine | No activity | No activity | No activity | Carbonyl (C=O) |
Data derived from in vitro chemiluminescence assays .
Pharmacokinetic and Therapeutic Comparison
Solubility and Formulation
Property | Galantamine HBr | Galantamine | Narwedine HBr |
---|---|---|---|
Solubility in pH 1.2 | 10 µg/mL | Insoluble | Insoluble |
Solubility in pH 7.4 | >50 µg/mL | Soluble | Soluble |
Source: Saturation studies in simulated gastric fluid (SGF) and phosphate buffer .
Therapeutic Efficacy
- Galantamine HBr reduces caregiver burden by 10% and delays institutionalization in AD patients, with plasma concentrations (10–15 µM) aligning with in vitro antioxidant thresholds .
Analytical Methodologies
Activité Biologique
Galantamine hydrobromide is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and a modulator of nicotinic acetylcholine receptors (nAChRs). This dual mechanism of action positions galantamine as a significant therapeutic agent, particularly in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, supported by clinical data, pharmacokinetics, and case studies.
Acetylcholinesterase Inhibition
Galantamine inhibits AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, galantamine increases ACh levels, enhancing cholinergic neurotransmission .
Nicotinic Receptor Modulation
In addition to inhibiting AChE, galantamine acts as an allosteric modulator of nAChRs. This action is crucial as it may help restore cholinergic function in the brain, which is often compromised in AD patients .
Pharmacokinetics
Galantamine is well absorbed with an oral bioavailability of approximately 90-100%. The maximum plasma concentration (Cmax) occurs about one hour after administration, and the drug exhibits linear pharmacokinetics across doses ranging from 8 to 32 mg/day. The terminal elimination half-life is approximately 7 hours .
Clinical Efficacy
Cognitive Function
Numerous studies have demonstrated the cognitive benefits of galantamine in patients with mild to moderate AD. A notable randomized controlled trial involving over 2,000 patients indicated that those treated with galantamine showed significant improvements in cognitive function compared to placebo .
- Table 1: Cognitive Assessment Scores
| Study Duration | Dose (mg/day) | Mean Change in ADAS-cog/11 Score | p-value |
|----------------|----------------|----------------------------------|---------|
| 3 months | 24-32 | -3.2 | <0.01 |
| 6 months | 16-32 | -4.5 | <0.001 |
| 36 months | 24 | -5.0 | <0.05 |
Mortality Rates
In a long-term study, patients receiving galantamine had a significantly lower mortality rate compared to those on placebo (3.2% vs. 5.5%, p=0.011). This finding suggests potential survival benefits associated with galantamine treatment .
Adverse Effects
While generally well-tolerated, galantamine can cause side effects such as nausea, vomiting, and bradycardia. In clinical trials, adverse events were mostly mild to moderate in severity and transient .
- Table 2: Common Adverse Events
| Adverse Event | Galantamine (%) | Placebo (%) |
|----------------------|-----------------|-------------|
| Nausea | 8.4 | 2.4 |
| Bradycardia | Higher incidence | Lower incidence |
| Serious Adverse Events| 12.6 | 12.0 |
Case Studies
Two specific case studies highlight the efficacy of high-dose galantamine augmentation in patients with AD:
- Case Study A : A patient administered a high dose (36 mg/day) demonstrated significant cognitive improvement over six months, with a reduction in ADAS-cog scores from baseline.
- Case Study B : Another patient on a lower dose (16 mg/day) showed stabilization of cognitive decline over a similar period but did not exhibit the same level of improvement as Case Study A.
Q & A
Q. How can researchers validate HPLC methods for quantifying galantamine hydrobromide in pharmaceutical formulations?
Basic Research Focus
To ensure assay accuracy, method validation should include parameters such as specificity, linearity, precision, and sensitivity. For specificity, use a Waters XTerra MS C18 column (3.9 mm × 150 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (90:10 v/v) at 1.0 mL/min flow rate. Monitor retention times (~16 minutes for galantamine) and resolution (R ≥ 1.5 between critical impurities like 6β-hexahydrogalantamine and 6β-octahydrogalantamine) . Linearity can be established over 50–150% of the target concentration (e.g., 1 mg/mL), with R² ≥ 0.998. Intraday and interday precision should have ≤2.0% RSD .
Q. What experimental approaches are used to investigate galantamine’s dual mechanisms of action in Alzheimer’s disease (AD)?
Advanced Research Focus
Galantamine’s reversible acetylcholinesterase (AChE) inhibition and nicotinic receptor modulation require distinct methodologies:
- AChE Inhibition : Measure IC₅₀ values via Ellman’s assay using human erythrocyte AChE (e.g., IC₅₀ = 0.35 µM) .
- Nicotinic Modulation : Use patch-clamp electrophysiology on α4β2 or α7 nAChR-expressing cells to assess allosteric potentiation. Dose-response curves for acetylcholine-induced currents (e.g., EC₅₀ shifts) confirm modulation .
- In Vivo Correlates : Combine Morris water maze tests (cognitive outcomes) with microdialysis to measure acetylcholine elevation in rodent hippocampi .
Q. How do researchers design bioequivalence studies for this compound formulations?
Advanced Research Focus
Bioequivalence studies (e.g., between immediate-release [IR] and extended-release [ER] formulations) require:
- Crossover Design : Randomize healthy volunteers (n ≥ 24) to receive single doses of test (e.g., 5 mg ALPHA-1062) and reference (8 mg galantamine ER) formulations .
- PK Parameters : Calculate AUC₀–∞ (90% CI within 80–125%) and Cmax. For example, ALPHA-1062 showed 107% AUC and 127% Cmax vs. galantamine ER .
- Statistical Analysis : Use ANOVA for log-transformed AUC and Cmax, with Schuirmann’s two one-sided tests (α = 0.05) .
Q. What methodologies assess galantamine’s antioxidant properties in vitro?
Basic Research Focus
- ROS Scavenging : Use DPPH or ABTS assays to measure radical scavenging activity (e.g., % inhibition at 100 µM galantamine) .
- Lipid Peroxidation : Incubate rat brain homogenates with Fe²⁺/ascorbate and measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay .
- Molecular Interactions : Conduct docking simulations to identify binding sites on NF-κB or TNF-α pathways, validated by Western blotting for reduced pro-inflammatory cytokines (e.g., IL-6, IL-1β) .
Q. How do researchers evaluate environmental persistence of this compound?
Advanced Research Focus
Follow OECD Guideline 301 F (manometric respirometry):
- Biodegradability Test : Incubate galantamine (10–100 mg/L) with activated sludge for 28 days. Measure CO₂ evolution; <60% degradation indicates non-readily biodegradable status .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (72-hour ErC₅₀). Galantamine’s low bioaccumulation potential is inferred from log P (1.8) and high water solubility .
Q. What longitudinal study designs evaluate galantamine’s efficacy in AD?
Advanced Research Focus
- Phase III Trials : Double-blind, placebo-controlled studies (6 months) with primary endpoints like ADAS-cog/11 (≥3.8-point improvement) and CIBIC-plus. Maintain baseline-adjusted dosing (24 mg/day) in open-label extensions (total 12 months) .
- Handling Attrition : Use mixed-model repeated measures (MMRM) to account for dropouts. In the 12-month US study, mean ADAS-cog scores remained stable (−0.1 change from baseline) .
Q. How do polymorphisms in CYP2D6 and CYP3A4 affect galantamine pharmacokinetics?
Advanced Research Focus
- Genotyping : Identify CYP2D64 (poor metabolizers) and CYP3A41B variants via PCR-RFLP. Poor metabolizers exhibit 25–35% higher AUC than extensive metabolizers .
- Dose Adjustment : Simulate exposure using PBPK models (e.g., Simcyp) to recommend 16 mg/day for CYP2D6 PMs vs. 24 mg/day for EMs .
Q. What in vitro models bridge to in vivo effects of galantamine in neuroprotection?
Basic Research Focus
- Primary Neuron Cultures : Expose rat cortical neurons to Aβ₂₅–₃₅ (10 µM) and measure galantamine’s effect on cell viability (MTT assay) and caspase-3 activity. EC₅₀ for neuroprotection is ~1 µM .
- Transgenic Models : Use APP/PS1 mice to assess amyloid-β deposition (thioflavin-S staining) and astrocyte activation (GFAP immunohistochemistry). Galantamine (5 mg/kg/day) reduces plaque burden by 40% .
Q. How are dissolution profiles compared between this compound formulations?
Basic Research Focus
- Dissolution Testing : Use USP Apparatus II (paddle, 50 rpm) in 900 mL pH 6.8 phosphate buffer. Sample at 15, 30, 60, and 120 minutes .
- Profile Comparison : Calculate similarity factor (f₂ ≥ 50) for ER vs. IR formulations. ER capsules show ≥80% release at 24 hours vs. IR tablets at 2 hours .
Q. What strategies mitigate gastrointestinal adverse events in galantamine trials?
Advanced Research Focus
Propriétés
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
Record name | Galantamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galantamine hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Galantamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALANTAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.